
Benzenetellurinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenetellurinic acid is an organotellurium compound with the chemical formula (C_6H_5TeO_2H) It is a derivative of benzoic acid where the carboxyl group is replaced by a tellurinic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenetellurinic acid can be synthesized through the oxidation of diphenyl ditelluride. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid under controlled conditions. The general reaction scheme is as follows: [ (C_6H_5Te)_2 + 2 H_2O_2 \rightarrow 2 C_6H_5TeO_2H ]
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction vessels and conditions to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenetellurinic acid undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form benzenetellurinic anhydride.
Reduction: It can be reduced back to diphenyl ditelluride.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzenetellurinic anhydride.
Reduction: Diphenyl ditelluride.
Substitution: Various substituted benzenetellurinic acids depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzenetellurinic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Oxidizing Agent: Its derivatives, such as benzenetellurinic anhydride, are used as mild oxidizing agents for various substrates including thiols, phosphines, and hydroquinones.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which benzenetellurinic acid exerts its effects involves the formation of reactive intermediates. For example, in oxidation reactions, this compound forms benzenetellurinic anhydride, which acts as the active species. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneseleninic acid: Similar in structure but contains selenium instead of tellurium.
Benzoic acid: The parent compound with a carboxyl group instead of a tellurinic acid group.
Uniqueness
Benzenetellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs
Conclusion
This compound is a fascinating compound with unique chemical properties and a range of potential applications in scientific research. Its synthesis, reactivity, and applications make it a valuable subject of study in the fields of chemistry and materials science.
Propiedades
Número CAS |
68961-54-6 |
|---|---|
Fórmula molecular |
C6H6O2Te |
Peso molecular |
237.7 g/mol |
Nombre IUPAC |
benzenetellurinic acid |
InChI |
InChI=1S/C6H6O2Te/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) |
Clave InChI |
YTFHDSATAJKWHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Te](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



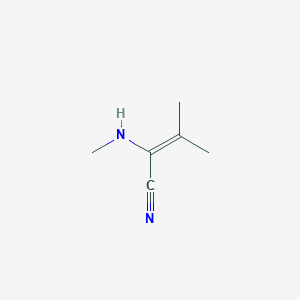
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)


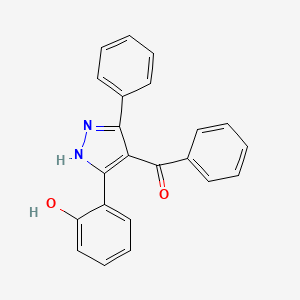
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
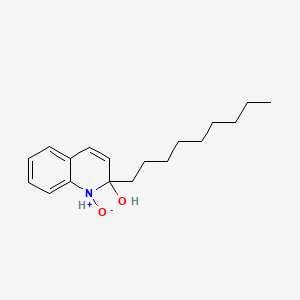
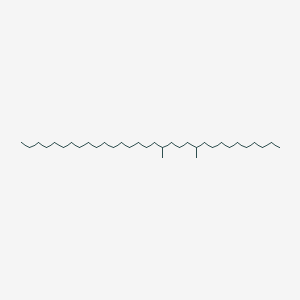
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
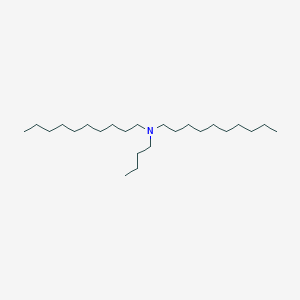

![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
